molecular formula C8H16S B12644726 Sulfide, allyl pentyl CAS No. 3393-13-3

Sulfide, allyl pentyl

Cat. No.: B12644726
CAS No.: 3393-13-3
M. Wt: 144.28 g/mol
InChI Key: AMSGWDQTSUNZMO-UHFFFAOYSA-N
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Description

Sulfide, allyl pentyl, is an organosulfur compound characterized by the presence of a sulfur atom bonded to an allyl group and a pentyl group. Organosulfur compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl sulfides typically involves the S-allylation of sulfinate esters. One efficient method is the reaction of sulfinate esters with allyltrimethylsilane under Pummerer-like conditions, which proceeds through sulfonium intermediates without [3,3]-sigmatropic rearrangement . Another method involves the one-pot synthesis of allyl sulfides from sulfinate esters and allylsilanes, followed by reduction with sodium borohydride .

Industrial Production Methods

Industrial production methods for allyl sulfides often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Sulfide, allyl pentyl, undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides and sulfones.

    Reduction: Reduction of sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions involving the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Formation of new sulfide derivatives.

Scientific Research Applications

Sulfide, allyl pentyl, has several scientific research applications:

Mechanism of Action

The mechanism of action of sulfide, allyl pentyl, involves its interaction with molecular targets and pathways. For example, it can modulate the activity of enzymes and proteins through covalent bonding or non-covalent interactions. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl methyl sulfide
  • Propyl methyl sulfide
  • Butyl methyl sulfide

Uniqueness

Sulfide, allyl pentyl, is unique due to its specific combination of an allyl group and a pentyl group, which imparts distinct chemical properties and reactivity compared to other sulfides.

Properties

CAS No.

3393-13-3

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

1-prop-2-enylsulfanylpentane

InChI

InChI=1S/C8H16S/c1-3-5-6-8-9-7-4-2/h4H,2-3,5-8H2,1H3

InChI Key

AMSGWDQTSUNZMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCC=C

Origin of Product

United States

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